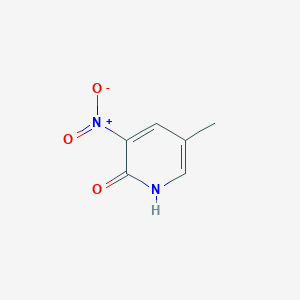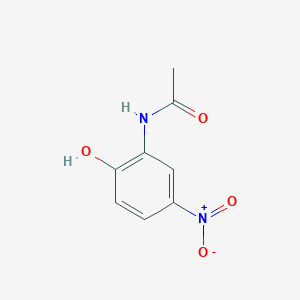![molecular formula C13H8N2O B188191 Benzo[h][1,6]naphthyridine-5-carbaldehyde CAS No. 69164-27-8](/img/structure/B188191.png)
Benzo[h][1,6]naphthyridine-5-carbaldehyde
Descripción general
Descripción
Benzo[h][1,6]naphthyridine-5-carbaldehyde is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms. This compound has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Mecanismo De Acción
Target of Action
Benzo[h][1,6]naphthyridine-5-carbaldehyde is a type of 1,6-naphthyridine, which are known to be pharmacologically active Similar compounds have been shown to interact with various targets, such as 3-phosphoinositide-dependent kinase-1 (pdk1) .
Mode of Action
It’s known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
Similar compounds have been shown to inhibit pdk1 , which plays a crucial role in cell survival and proliferation pathways.
Pharmacokinetics
The compound can be synthesized from benzonaphthyridine n-oxides by treatment with trimethylsilane carbonitrile (me3sicn) in ch2cl2 at 0–5 °c . The resulting nitriles are then hydrolyzed to the corresponding acids by boiling in aqueous alkali .
Result of Action
Similar compounds have shown significant anticancer activity when compared to marketed cancer drugs .
Action Environment
The synthesis of similar compounds has been achieved under specific conditions , suggesting that the environment could potentially influence the compound’s action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h][1,6]naphthyridine-5-carbaldehyde typically involves multi-step reactions. One common method is the Vilsmeier-Haack formylation of 6-butyl-benzo[h][1,6]naphthyridine-2,5-dione. This reaction uses reagents such as phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[h][1,6]naphthyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzo[h][1,6]naphthyridine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, anti-Alzheimer, and antimalarial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly protein kinase CK2, which is relevant for cancer therapy.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
- Benzo[c][1,5]naphthyridine-6-carbonitrile
- Benzo[h][1,6]naphthyridine-5-carbonitrile
- 1,6-Naphthyridine derivatives
Uniqueness
Benzo[h][1,6]naphthyridine-5-carbaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde group, which imparts distinct reactivity and biological activity compared to other naphthyridine derivatives .
Conclusion
This compound is a compound of significant interest due to its versatile chemical reactivity and potential applications in various scientific fields. Its unique structure and biological activities make it a valuable target for further research and development.
Propiedades
IUPAC Name |
benzo[h][1,6]naphthyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c16-8-12-10-5-3-7-14-13(10)9-4-1-2-6-11(9)15-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCCXVYVMZWAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355923 | |
| Record name | benzo[h][1,6]naphthyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69164-27-8 | |
| Record name | benzo[h][1,6]naphthyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)






![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)




![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)

